molecular formula C9H8FNO B1328565 4-Methoxy-2-fluorobenzyl cyanide CAS No. 749934-29-0

4-Methoxy-2-fluorobenzyl cyanide

Cat. No. B1328565
CAS RN: 749934-29-0
M. Wt: 165.16 g/mol
InChI Key: OKPZYRPNHFQVMZ-UHFFFAOYSA-N
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Description

4-Methoxy-2-fluorobenzyl cyanide, also known as 4-MFB or 4-MFC, is an organic compound with a variety of uses in the scientific and medical fields. It is a colorless, volatile liquid with a sweet odor and is soluble in organic solvents. 4-MFB can be used in a wide range of applications, including as a reagent in organic synthesis, as a pharmaceutical intermediate, and in the production of pesticides and other agricultural chemicals.

Scientific Research Applications

Chemosensors for Cyanide Detection

  • Selective Cyanide Chemosensors : Research by Heying et al. (2015) developed compounds, including derivatives with a methoxy group, as anionic chromogenic chemosensors specifically responsive to cyanide. This study highlights the role of the methoxy group in enhancing sensitivity towards cyanide ions in solutions (Heying et al., 2015).
  • Environmental and Biological Applications : Jothi et al. (2022) synthesized a sensor with a methoxy component for the detection of cyanide, emphasizing its utility in environmental water samples and living cells, thus demonstrating the relevance of methoxy derivatives in ecological and biological contexts (Jothi et al., 2022).

Synthesis and Structural Studies

  • Synthesis of Oligoribonucleotides : Takaku and Kamaike (1982) reported the use of a 4-methoxybenzyl group in the synthesis of oligoribonucleotides, showcasing its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
  • Fluorescent Chemosensor Design : Orrego-Hernández and Portilla (2017) developed a fluorescent probe with a methoxyphenyl component for cyanide detection, illustrating the application of methoxy derivatives in the design of sensitive chemical sensors (Orrego-Hernández & Portilla, 2017).

Cyanide Interaction Studies

  • Metal Cyanide Reactions : Felstead et al. (1966) examined reactions between metal cyanides and polyfluorobenzenes, indicating the reactivity of methoxy groups in such contexts (Felstead et al., 1966).
  • Molecular Docking for HBV Inhibition : Ivashchenko et al. (2019) conducted a study involving methoxybenzyl in the synthesis of a molecule with potential anti-HBV properties, highlighting the compound's relevance in medicinal chemistry (Ivashchenko et al., 2019).

Miscellaneous Applications

  • Substituted Benzothiazoles as Sensors : Elsafy et al. (2018) synthesized methoxybenzothiazole derivatives for cyanide detection in aqueous media, further underscoring the utility of methoxy derivatives in sensor technologies (Elsafy et al., 2018).
  • Fluorescence Enhancement in Cyanine Dyes : Altman et al. (2011) demonstrated that the conjugation of methoxy groups to cyanine dyes enhances their photostability, a key aspect in fluorescence applications (Altman et al., 2011).

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

Mechanism of Action

: Qin, M., Zeng, Z., Wu, Q., Liu, X., Liu, Q., Cheng, S., & Xie, J. (2024). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science, 16(16), 4049–4055. Link : LibreTexts. (n.d.). Multistep Synthesis. Chemistry LibreTexts. Link : Khan Academy. (n.d.). Reactions at the benzylic position. Khan Academy. Link

properties

IUPAC Name

2-(2-fluoro-4-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPZYRPNHFQVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649945
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749934-29-0
Record name (2-Fluoro-4-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluoro-4-methoxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1-Bromomethyl-2-fluoro-4-methoxy-benzene (4.5 g, 21 mmol) and Tetrabutylammonium iodide (0.66 g, 2.1 mmol) in CH2Cl2 (50 mL) was added a solution potassium cyanide (4.0 g, 60 mmol) in water (50 mL). The resulting biphasic mixture was stirred vigorously for 8 hours. The reaction was poured into water (100 mL) and extracted with CH2Cl2 (2×50 mL). The organics were washed with water (100 mL) and brine (100 mL), dried over Na2SO4, filtered and concentrated. The residue was purified by flash column chromatography (10–30% EtOAc in hexanes) to give the product (2.6 g, 75% yield) as a clear oil. 1H NMR (300 MHz, CDCl3) δ: 3.66 (s, 2 H), 3.82 (s, 3 H), 6.69 (m, 2 H), 7.31 (m, 1 H).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
75%

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